4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
The compound 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one features a fused cyclopenta[g]chromen-2-one core substituted with a 4-methylpiperidinylmethyl group. This structure places it within the chromenone family, a class of oxygen-containing heterocycles known for diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-20(8-6-13)12-16-11-19(21)22-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIGMBIXSCHNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic derivative that falls within the category of cyclopentachromene derivatives. Its structural complexity suggests potential biological activities, particularly in the realm of neuropharmacology and pain management. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is with a molecular weight of approximately 284.40 g/mol. The compound features a cyclopenta[g]chromene core substituted with a piperidine moiety, which may influence its interaction with biological targets.
Antinociceptive Properties
Research indicates that compounds similar to 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exhibit significant antinociceptive (pain-relieving) effects. A study exploring the analgesic potential of related compounds has shown that they can modulate pain pathways effectively. For instance, in a chronic constriction injury model in mice, derivatives demonstrated a reduction in tactile allodynia, suggesting their utility in neuropathic pain management .
The antinociceptive effects are believed to be mediated through multiple mechanisms:
- Modulation of Neurotransmitter Release : The presence of the piperidine group may enhance the modulation of neurotransmitter release, particularly serotonin and norepinephrine, which are critical in pain perception.
- Influence on Nerve Growth Factor (NGF) : Studies have shown that similar compounds can elevate NGF levels, which play a role in nerve regeneration and pain modulation .
Case Studies
- Chronic Pain Model : In a study involving chronic constriction injury (CCI) in mice, compounds structurally related to 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one were administered intraperitoneally. Results indicated significant reductions in pain responses measured by the von Frey test (ED50 values were notably lower than those for standard analgesics like pregabalin) without inducing motor deficits .
- Microscopic Examination : Histological assessments post-treatment revealed ultrastructural changes in nerve fibers consistent with neuroprotective effects. These findings suggest that the compound not only alleviates pain but may also promote nerve health post-injury .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O |
| Molecular Weight | 284.40 g/mol |
| ED50 (Antinociceptive Activity) | 1.5 mg/kg (compared to 15.4 mg/kg for pregabalin) |
| Mechanism of Action | Neurotransmitter modulation; NGF elevation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Chromenone Derivatives
Cyclopenta[g]chromenone Derivatives
- Fomajorin D and analogs: Fungal metabolites such as 9-hydroxy-7-(hydroxymethyl)-5,7-dimethyl-7,8-dihydrocyclopenta[g]isochromen-1(6H)-one (compound 1) and 9-hydroxy-5-(hydroxymethyl)-7,7-dimethyl-7,8-dihydrocyclopenta[g]isochromen-1(6H)-one (compound 2) share the dihydrocyclopenta[g]isochromenone scaffold. These compounds, isolated from Heterobasidion spp., exhibit structural similarities to the target compound but differ in substituents (hydroxyl and hydroxymethyl groups) and stereochemistry . Key Differences:
- Natural vs. synthetic origin: Fungal biosynthesis vs. synthetic modification.
- Polar substituents (hydroxyl groups) in fomajorin analogs likely enhance solubility but may reduce membrane permeability compared to the 4-methylpiperidinyl group in the target compound.
Substituent Variations on the Piperidine/Piperazine Moiety
4-((4-Benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 565210-03-9)
- Structural Comparison : Replaces the 4-methylpiperidinyl group with a 4-benzylpiperazinyl moiety.
- Piperazine rings are more flexible than piperidine, which may affect binding affinity and selectivity .
7-Hydroxy-8-((4-(hydroxymethyl)piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one
Coumarins as Broader Relatives
Coumarins (2H-chromen-2-ones) share the chromenone core but lack the cyclopenta fusion. Key comparisons:
- Metabolism : Coumarins undergo hepatic metabolism via cytochrome P450 enzymes, producing hepatotoxic intermediates (e.g., coumarin 3,4-epoxide) . The cyclopenta fusion in the target compound may alter metabolic pathways, reducing toxicity.
- Therapeutic Applications: Coumarins are used in treating lymphoedema and prostate cancer, whereas chromenones are explored for antimicrobial and enzyme-inhibitory roles .
Data Tables
Table 1: Structural Comparison of Chromenone Derivatives
Table 2: Key Functional Groups and Implications
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| 4-Methylpiperidinylmethyl | Target compound | Enhanced lipophilicity; potential CNS activity |
| 4-Benzylpiperazinylmethyl | CAS 565210-03-9 | Increased aromatic interactions |
| Hydroxymethylpiperidinyl | 7-Hydroxy-8-((4-(hydroxymethyl)... | Improved solubility; hydrogen bonding |
| Fluorescent groups | 5,7-Dihydroxy-4-propyl-... | Imaging applications; cell permeability |
Q & A
Q. What are the recommended synthetic routes for 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, and how do they compare in efficiency?
- Methodological Answer : The compound can be synthesized via multistep reactions involving:
-
Coumarin core formation : Cyclization of substituted resorcinol derivatives using Pechmann or Kostanecki-Robinson reactions.
-
Piperidine substitution : Nucleophilic substitution at the methyl position of the cyclopenta[g]chromenone core with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
-
Key optimization steps : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, with yields typically ranging from 35–50%. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% but requires rigorous control of dielectric heating parameters .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 45 | 24 | ≥95% |
| Microwave-assisted | 38 | 14 | ≥93% |
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in the fused-ring system and piperidine conformation using SHELXL-97 for refinement (R-factor ≤ 0.05) . Mercury software aids in visualizing intermolecular interactions (e.g., C–H⋯O bonds) .
- NMR spectroscopy : Assign δ 2.65–3.10 ppm (piperidine protons) and δ 6.80–7.20 ppm (aromatic chromenone protons) in DMSO-d₆. 2D NOESY confirms spatial proximity between the piperidine methyl group and the chromenone carbonyl .
- HRMS : Validate molecular formula (C₂₁H₂₅NO₂) with m/z 335.1885 [M+H]⁺ (Δ < 2 ppm) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
-
Comparative SAR analysis : Use docking simulations (AutoDock Vina) to evaluate how the 4-methylpiperidine moiety alters binding affinity versus benzylpiperazine analogs. For example, methyl substitution reduces steric hindrance in kinase pockets but may decrease solubility .
-
In vitro validation : Standardize assays (e.g., ATPase inhibition) with controls for membrane permeability (logP = 2.8 ± 0.3). Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM) may arise from assay pH (optimum pH 7.4) or serum protein binding .
- Data Table : Biological Activity Comparison
| Compound (Analog) | Target | IC₅₀ (μM) | logP |
|---|---|---|---|
| Target compound | Kinase X | 1.2 | 2.8 |
| 4-Benzylpiperazine analog | Kinase X | 3.4 | 3.5 |
Q. What experimental design considerations are critical for resolving electron density ambiguities in crystallographic studies?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption errors in the cyclopenta[g]chromenone core.
- Refinement protocols : Apply SHELXL’s TWIN and BASF commands for twinned crystals. For disordered piperidine moieties, use PART and SUMP restraints .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. How can computational methods predict the biosynthesis pathways of dihydrocyclopenta[g]chromenone derivatives?
- Methodological Answer :
- Retrosynthetic analysis : Tools like RetroPath2.0 suggest terpenoid precursors (e.g., farnesyl pyrophosphate) undergoing cyclization and oxidation, consistent with fungal secondary metabolite pathways .
- Isotope labeling : Track ¹³C incorporation in the chromenone ring using LC-MS/MS to validate hypothesized intermediates (e.g., prenylated coumarins) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
